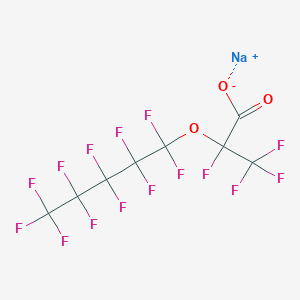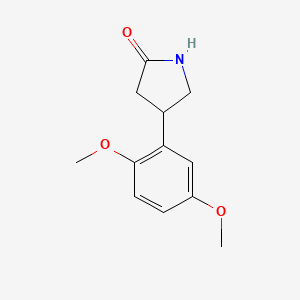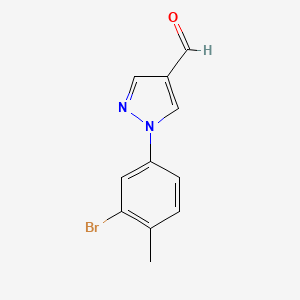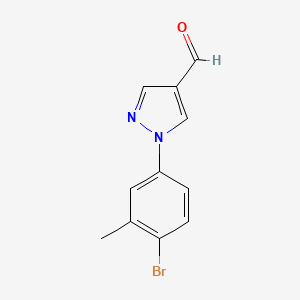
2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)phenylacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)phenylacetic acid (2,6-DCDDFA) is a small molecule compound that has gained attention in the scientific community due to its potential applications in a variety of fields. It has been studied for its ability to act as an inhibitor of several enzymes, as well as its potential role in drug delivery. This compound has also been studied for its potential to act as an anti-cancer agent.
Applications De Recherche Scientifique
2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)phenylacetic acid has been studied for its potential applications in a variety of fields. It has been studied for its ability to act as an inhibitor of several enzymes, including cyclooxygenase-2 (COX-2), glycogen synthase kinase-3 (GSK-3), and phosphodiesterase-4 (PDE-4). It has also been studied for its potential role in drug delivery, as it has been shown to be capable of carrying drugs into cells. 2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)phenylacetic acid has also been studied for its potential to act as an anti-cancer agent, as it has been shown to inhibit the growth of several types of cancer cells.
Mécanisme D'action
2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)phenylacetic acid has been shown to act as an inhibitor of several enzymes, including cyclooxygenase-2 (COX-2), glycogen synthase kinase-3 (GSK-3), and phosphodiesterase-4 (PDE-4). It is believed to act by binding to the active sites of these enzymes, thus preventing them from carrying out their normal functions. In addition, 2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)phenylacetic acid has been shown to be capable of carrying drugs into cells, which may be due to its ability to interact with cell membranes.
Biochemical and Physiological Effects
2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)phenylacetic acid has been shown to inhibit the growth of several types of cancer cells, including prostate, breast, and ovarian cancer cells. It has also been shown to reduce inflammation and pain in animal models. In addition, 2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)phenylacetic acid has been shown to have anti-bacterial and anti-viral properties.
Avantages Et Limitations Des Expériences En Laboratoire
2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)phenylacetic acid is a relatively small molecule, which makes it ideal for use in laboratory experiments. It is also relatively easy to synthesize and can be purified using recrystallization. However, it is important to note that 2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)phenylacetic acid is not approved for human use and should only be used in laboratory experiments.
Orientations Futures
There are a number of potential future directions for research involving 2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)phenylacetic acid. These include further studies on its potential as an anti-cancer agent, as well as its potential to act as a drug delivery system. Additionally, further research could be conducted on its mechanism of action and its ability to interact with cell membranes. Additionally, more research could be conducted on its potential applications in other fields, such as agriculture and food production. Finally, further research could be conducted on its potential side effects, as well as its potential for toxicity.
Méthodes De Synthèse
2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)phenylacetic acid is synthesized through a reaction between 2,6-dichloro-3,5-difluorophenylacetic acid and trifluoromethanesulfonic acid, which is catalyzed by a tertiary amine. The reaction is conducted in an organic solvent, such as dimethylformamide (DMF). The reaction results in the formation of a trifluoromethylphenylacetic acid, which is then purified by recrystallization. The resulting compound is a white solid that is soluble in water and organic solvents.
Propriétés
IUPAC Name |
2-[2,6-dichloro-3,5-difluoro-4-(trifluoromethyl)phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3Cl2F5O2/c10-5-2(1-3(17)18)6(11)8(13)4(7(5)12)9(14,15)16/h1H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWNIQFLIFNGDIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(C(=C(C(=C1Cl)F)C(F)(F)F)F)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3Cl2F5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)phenylacetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Bis-[2-(6-methylpyridin-2-yl)ethyl]-amine](/img/structure/B6358888.png)









